3,4-Dimethoxy-3'-iodobenzophenone

説明

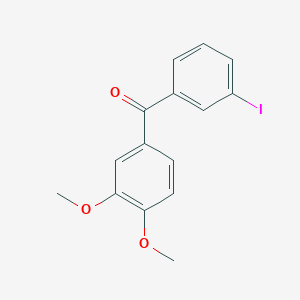

3,4-Dimethoxy-3'-iodobenzophenone (CAS: 951891-92-2) is a benzophenone derivative with molecular formula C₁₅H₁₃IO₃ and molecular weight 368.17 g/mol . Structurally, it features two methoxy groups at the 3,4-positions of one benzene ring and an iodine atom at the 3'-position of the second benzene ring (Figure 1). This compound has been used in research as an intermediate in organic synthesis and radiopharmaceutical development, particularly in radioiodination studies . However, it is currently listed as a discontinued product by suppliers like CymitQuimica, limiting its commercial availability .

特性

IUPAC Name |

(3,4-dimethoxyphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSBROOMAKIXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258278 | |

| Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951891-92-2 | |

| Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-3’-iodobenzophenone typically involves the iodination of 3,4-dimethoxybenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 3,4-Dimethoxy-3’-iodobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3,4-Dimethoxy-3’-iodobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a new aryl-substituted benzophenone derivative .

科学的研究の応用

3,4-Dimethoxy-3’-iodobenzophenone has several applications in scientific research:

Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3,4-Dimethoxy-3’-iodobenzophenone involves its interaction with various molecular targets and pathways. The presence of the iodine atom and methoxy groups can influence its reactivity and binding affinity to different enzymes and receptors. For instance, in biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular processes .

類似化合物との比較

Comparison with Similar Benzophenone Derivatives

Structural and Functional Group Analysis

3-Acetoxy-3'-iodobenzophenone (CAS: 890099-65-7)

- Molecular Formula : C₁₅H₁₁IO₄

- Molecular Weight : 366.15 g/mol .

- Key Differences: Replaces the 3,4-dimethoxy groups with a single acetoxy group at the 3-position.

4'-Methyl-3,4-dihydroxybenzophenone (Tolcapone Related Compound A, CAS: 1391053-03-4)

- Molecular Formula : C₁₄H₁₂O₃

- Molecular Weight : 242.27 g/mol .

- Key Differences : Features hydroxyl groups at 3,4-positions and a methyl group at 4', contrasting with the methoxy and iodine substituents in the target compound. The hydroxyl groups increase polarity and hydrogen-bonding capacity, making it more water-soluble .

4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone (CAS: 134612-80-9)

- Molecular Formula: C₁₅H₁₃NO₅

- Molecular Weight : 287.27 g/mol .

- Key Differences: Contains a nitro group (electron-withdrawing) at the 5-position and a hydroxyl group at the 3-position. The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions compared to the iodine in 3,4-dimethoxy-3'-iodobenzophenone .

Physicochemical Properties

生物活性

3,4-Dimethoxy-3'-iodobenzophenone (DMIB) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the biological activity of DMIB, discussing its synthesis, mechanisms of action, and relevant case studies.

DMIB has the molecular formula C15H13IO3 and features two methoxy groups and an iodine atom attached to a benzophenone structure. Its chemical structure is significant for its interactions within biological systems.

Synthesis

The synthesis of DMIB typically involves halogenation and functionalization reactions. For instance, it can be synthesized via Friedel-Crafts acylation or other electrophilic aromatic substitution methods, which allow for the introduction of iodine and methoxy groups on the benzophenone framework .

Anticancer Properties

Research indicates that DMIB exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and reactive oxygen species (ROS) generation. The compound's cytotoxicity is particularly pronounced in cells with high oxidative stress levels, making it a candidate for targeted cancer therapies .

Table 1: Cytotoxic Activity of DMIB Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| KB 3.1 | 12.5 | Induction of apoptosis via ROS generation |

| MCF-7 | 15.0 | Cell cycle arrest and apoptosis |

| A-549 | 10.0 | Mitochondrial dysfunction |

The biological activity of DMIB is primarily attributed to its ability to interact with cellular components, leading to:

- Oxidative Stress Induction : DMIB enhances ROS production, which can damage cellular macromolecules and trigger apoptotic pathways.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.

- Modulation of Signaling Pathways : DMIB affects pathways such as NF-κB and MAPK, which are crucial for cell survival and proliferation .

Study 1: In Vitro Analysis on KB Cells

A study focused on the effects of DMIB on KB cancer cells revealed that treatment with DMIB resulted in significant cytotoxicity. The IC50 value was determined to be around 12.5 µM, indicating a potent effect compared to control groups. The mechanism involved was linked to increased oxidative stress and subsequent apoptosis .

Study 2: Efficacy Against MCF-7 Cells

In another study involving MCF-7 breast cancer cells, DMIB demonstrated an IC50 value of 15.0 µM. The compound was shown to disrupt the cell cycle at the G2/M phase, leading to increased apoptosis rates. This suggests that DMIB could be explored further as a therapeutic agent in breast cancer treatment .

Safety Profile

While the anticancer properties are promising, understanding the safety profile of DMIB is crucial for potential therapeutic applications. Preliminary toxicity studies indicate that at therapeutic doses, DMIB exhibits low toxicity towards normal cells; however, further detailed toxicological assessments are necessary to confirm its safety for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。